molecular formula C12H17FO7 B14752563 Triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate CAS No. 1608-58-8

Triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate

Cat. No.: B14752563
CAS No.: 1608-58-8
M. Wt: 292.26 g/mol
InChI Key: QPLGYIIWZCDSRN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate typically involves the esterification of 2-fluoro-1-oxopropane-1,2,3-tricarboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable complexes with enzymes and receptors. The ester groups facilitate its incorporation into biological systems, allowing it to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets .

Properties

CAS No.

1608-58-8

Molecular Formula

C12H17FO7

Molecular Weight

292.26 g/mol

IUPAC Name

triethyl 2-fluoro-1-oxopropane-1,2,3-tricarboxylate

InChI

InChI=1S/C12H17FO7/c1-4-18-8(14)7-12(13,11(17)20-6-3)9(15)10(16)19-5-2/h4-7H2,1-3H3

InChI Key

QPLGYIIWZCDSRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)C(=O)OCC)(C(=O)OCC)F

Origin of Product

United States

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